1-Methoxycyclopentane-1-carbonitrile

Description

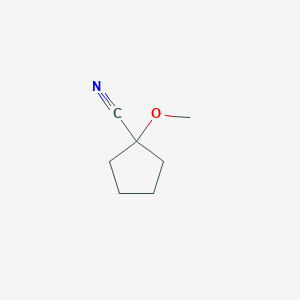

1-Methoxycyclopentane-1-carbonitrile is a cyclopentane derivative featuring a methoxy (-OCH₃) and a nitrile (-CN) group attached to the same carbon atom.

Properties

IUPAC Name |

1-methoxycyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-9-7(6-8)4-2-3-5-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQQWPIHPKNKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxycyclopentane-1-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 1-methoxycyclopentanol. This intermediate is then reacted with a cyanide source, such as sodium cyanide, under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methoxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

1-Methoxycyclopentane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxycyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in metabolic processes. The methoxy group can also influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and synthetic differences between 1-Methoxycyclopentane-1-carbonitrile and related compounds:

Key Observations :

Structural Variations: Substituent Position: The methoxy group in 1-(4-Methoxyphenyl)cyclopentanecarbonitrile is on a phenyl ring, introducing aromaticity and steric bulk compared to the simpler methoxycyclopentane backbone . Functional Groups: Amino-substituted analogs (e.g., ) exhibit higher polarity and basicity, enabling participation in acid-base or coupling reactions .

Synthetic Approaches :

- Methylation (e.g., using NaH and methyl iodide in DMF) is common for introducing methoxy groups .

- Cyanide groups are introduced via nucleophilic substitution (e.g., trimethylsilyl cyanide in DCM with ZnI₂ catalysis) .

Physical Properties: The methoxyphenyl derivative () has a reported boiling point of 145°C at low pressure (1 Torr), suggesting higher molecular weight and intermolecular interactions compared to non-aromatic analogs .

Reactivity and Applications: Nitriles in cyclopentane systems are versatile intermediates. For example, 1-(4-Aminophenyl)cyclopentanecarbonitrile may serve in drug discovery due to its amine group . Fused-ring derivatives () are explored for biological activity, leveraging the planar aromatic system for target binding .

Biological Activity

1-Methoxycyclopentane-1-carbonitrile is an organic compound with the molecular formula . It features a methoxy group and a cyano group attached to a cyclopentane ring, which contributes to its unique chemical properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Structure and Composition

- Molecular Formula :

- IUPAC Name : this compound

- Molecular Weight : Approximately 139.17 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Density | Not specified |

This compound may exert its biological effects through various mechanisms, including:

- Enzyme Inhibition : The cyano group can interact with enzyme active sites, potentially inhibiting enzymatic activity.

- Receptor Modulation : The compound may bind to specific receptors, altering physiological responses.

Pharmacological Studies

Research into the pharmacological activities of this compound is limited; however, preliminary studies suggest potential applications in:

- Antimicrobial Activity : Some derivatives of cyclopentane compounds exhibit antimicrobial properties, indicating that this compound may also possess similar activity.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, suggesting potential therapeutic applications.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various nitriles found that certain structural features enhance their efficacy against bacterial strains. Although specific data on this compound is scarce, compounds with similar functional groups have demonstrated significant antibacterial effects.

Case Study 2: Anti-inflammatory Properties

Research on cyclopentane derivatives has indicated that modifications to the cyclopentane ring can lead to compounds with notable anti-inflammatory properties. This suggests that this compound could be explored further for its potential in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds.

| Compound | Biological Activity |

|---|---|

| 2-Methoxycyclopentane-1-carbonitrile | Potential antimicrobial properties |

| Cyclopentyl cyanide | Known for neurotoxic effects |

| Methoxycarbonyl cyclopentane derivatives | Exhibited anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.